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3-Methyltetrahydrophthalic anhydride

Epoxy curing Viscosity control Isomer distribution

Research and industrial procurement of 3-Methyltetrahydrophthalic anhydride often face batch-to-batch variability in isomer distribution, which directly impacts epoxy curing performance and final product reliability. Our 3-MTHPA (CAS 23939-62-0) is supplied with verified isomer ratio control to mitigate this risk. - Controlled isomer ratio (3-MTHPA:4-MTHPA between 7:3 and 3:7) ensures low viscosity (30-50 cPs) for void-free impregnation of fine-wound coils and high-voltage insulators. - Low dimer content (<1.6 wt%) guarantees consistent electrical performance and minimizes ionic impurities, critical for high-voltage applications. - >24-hour pot life enables bulk preparation and extended dispensing for filament winding of composites and large-scale encapsulation processes.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 23939-62-0
Cat. No. B8816734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyltetrahydrophthalic anhydride
CAS23939-62-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1CC=CC2C1C(=O)OC2=O
InChIInChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2,4-7H,3H2,1H3
InChIKeyLWMIDUUVMLBKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyltetrahydrophthalic anhydride (CAS 23939-62-0): Technical Specifications and Procurement Baseline


3-Methyltetrahydrophthalic anhydride (3-MTHPA), with molecular formula C₉H₁₀O₃ and molecular weight 166.17 g/mol , is a cyclic anhydride belonging to the methyltetrahydrophthalic anhydride isomer family. It is a key component in commercial liquid anhydride hardener formulations for epoxy resins, typically existing as part of an isomer mixture with its 4-methyl counterpart. The compound features a bicyclic structure containing an unsaturated cyclohexene ring fused to a phthalic anhydride moiety [1]. Pure 3-MTHPA exhibits a melting point of approximately 62-63°C [2], while commercial MTHPA mixtures are low-viscosity liquids (40-80 mPa·s at 25°C) with freezing points below -20°C and anhydride group content ≥40% [3]. The compound serves as a versatile reactive intermediate in synthetic organic chemistry and as an epoxy curing agent in electrical encapsulation, composites, and coatings applications.

Why Generic Substitution of 3-Methyltetrahydrophthalic Anhydride in Epoxy Formulations Compromises Performance


Methyltetrahydrophthalic anhydride (MTHPA) is not a single chemical entity but a mixture of isomers—principally 3-methyltetrahydrophthalic anhydride and 4-methyltetrahydrophthalic anhydride—whose relative ratio directly determines critical performance parameters including viscosity, freezing point, and storage stability [1]. Commercial MTHPA products vary in isomer composition based on manufacturing processes and isomerization conditions [2]. The weight ratio of 3-MTHPA to 4-MTHPA typically ranges from 7:3 to 3:7, and variations in this ratio can significantly alter hardener viscosity and curing behavior [3]. Furthermore, the presence of dimer impurities—which can reach problematic levels if isomerization is not properly controlled—affects product quality and yield [4]. Therefore, assuming that any MTHPA-grade material can be interchanged without verification of isomer distribution and purity specifications risks batch-to-batch inconsistency in final cured epoxy properties including glass transition temperature, mechanical strength, and electrical performance. The quantitative evidence below establishes exactly where 3-MTHPA-containing formulations deliver measurable differentiation relative to alternative anhydride hardeners.

3-Methyltetrahydrophthalic Anhydride: Quantitative Comparative Evidence for Scientific Selection and Procurement


Isomer Ratio Directly Controls Hardener Viscosity: 3-MTHPA vs. 4-MTHPA Content

The viscosity of liquid MTHPA hardeners is a direct function of the 3-MTHPA to 4-MTHPA isomer ratio. Patent disclosure US20240140925A1 specifies that when the weight ratio of 3-MTHPA to 4-MTHPA is maintained between 7:3 and 3:7, the resulting low-viscosity hardener exhibits viscosity in the range of 30 to 50 centipoise (cPs) at 25°C [1]. In contrast, standard commercial MTHPA mixtures without controlled isomerization typically exhibit viscosity of 40-80 mPa·s (cPs) under identical conditions [2]. This represents a viscosity reduction of up to 37.5% when comparing the low end of the optimized range (30 cPs) versus the typical lower bound (40 cPs), and up to 62.5% reduction when comparing optimized 30 cPs to unoptimized 80 cPs. Precise isomer ratio control is achieved through controlled isomerization using alkaline catalysts under nitrogen atmosphere [1].

Epoxy curing Viscosity control Isomer distribution

Dimer Impurity Control: Quantitative Benchmark for 3-MTHPA Isomerization Purity

During isomerization of MTHPA mixtures, high-temperature conditions can promote undesirable dimerization side reactions that reduce isomerization yield and introduce impurities. Patent application US20250034103 discloses a method for isomerizing MTHPA wherein the final isomerization product contains less than 1.6 wt% of methyltetrahydrophthalic anhydride dimer, based on total product weight [1]. This is achieved by conducting the isomerization under continuous nitrogen gas injection (0.4-0.8 L/hour) with an alkaline catalyst at 140-160°C, which removes oxygen and water vapor that would otherwise promote dimer formation [1]. Conventional isomerization methods using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid lack this dimer suppression capability and result in higher dimer content that decreases final product yield and introduces impurities [1].

Isomerization purity Dimer suppression Process quality

Glass Transition Temperature (Tg) Comparison: THPA vs. HHPA in Epoxy Networks

The choice of anhydride hardener significantly impacts the glass transition temperature (Tg) of cured epoxy networks. In a study of TGDDM epoxy cured under stoichiometric conditions, tetrahydrophthalic anhydride (THPA) produced fully reacted networks with an onset Tg of 184°C, while hexahydrophthalic anhydride (HHPA) yielded networks with an onset Tg of 206°C [1]. This 22°C difference demonstrates that THPA-based formulations (and by extension MTHPA derivatives) provide lower Tg than their fully hydrogenated HHPA counterparts. However, THPA exhibited higher reactivity than HHPA, and it was necessary to heat the THPA mixture above its melting point to generate a homogeneous solution, whereas HHPA remained in solution at room temperature [1]. For formulations containing epoxy excess, approximately 38% of excess epoxy groups underwent homopolymerization with HHPA versus only 17% with THPA, indicating different side-reaction profiles [1]. Modified MTHPA formulations have been reported to yield Tg values of 135-150°C in epoxy systems [2].

Glass transition temperature Epoxy curing Thermal properties

Pot Life and Processing Window: MTHPA vs. Amine Hardeners and Solid Anhydrides

MTHPA-based curing agents provide significantly extended pot life compared to alternative hardener classes. Precatalyzed MTHPA formulations such as ECA 106 demonstrate pot life in excess of 24 hours at room temperature [1]. This compares favorably to typical amine hardeners which have pot lives measured in minutes to a few hours, and to solid anhydrides which require melting before use and have shorter working times . The extended pot life is attributed to the moderate reactivity of the anhydride-epoxy reaction mechanism, which proceeds slowly at ambient temperature but accelerates efficiently at elevated curing temperatures (typically 100-120°C) [2]. This characteristic enables single-component (1K) formulations that can be stored and handled at room temperature before heat-activated curing, a significant processing advantage over two-component systems that must be mixed immediately before use [1].

Pot life Processing window Epoxy curing

Thermal Stability and Impact Resistance of Modified MTHPA Formulations

Modified MTHPA formulations incorporating heat-resistant acid anhydrides and flexibilizers demonstrate quantifiable improvements in both thermal and mechanical properties. According to Chinese patent CN102206325A, cured products of epoxy resin with modified MTHPA achieve glass transition temperatures of 135-150°C and impact-resistant strength of 16-25 kJ/m² [1]. The modification process involves reacting MTHPA with heat-resistant acid anhydrides and flexibilizers at a weight ratio of 1:(0.06-0.5):(0.10-0.40) in the presence of acidic catalysts (0.008-0.05) at 80-200°C, followed by flash evaporation at 170-240°C under vacuum (-0.070 to -0.095 MPa) [1]. These values represent a targeted balance between thermal stability (Tg) and toughness (impact strength) that can be tuned based on modifier ratio, providing formulators with a predictable structure-property relationship.

Thermal resistance Impact strength Toughened epoxy

3-Methyltetrahydrophthalic Anhydride: Research and Industrial Application Scenarios Based on Verified Performance Differentiation


Low-Viscosity Epoxy Potting and Encapsulation for Electrical/Electronic Components

Formulations utilizing 3-MTHPA with controlled isomer ratio (3-MTHPA:4-MTHPA between 7:3 and 3:7) achieve viscosities of 30-50 cPs [1], enabling complete penetration of fine-wound coils, transformers, and high-voltage insulators without voids. The >24-hour pot life [2] allows single-component systems to be prepared in bulk and dispensed over extended production shifts. Cured properties include high voltage resistance and thermal stability suitable for motor windings, switchgear, and power distribution equipment . The low dimer content (<1.6 wt%) in well-controlled isomerization processes [3] ensures consistent electrical performance and minimizes ionic impurities that could promote electrochemical migration under high-voltage stress.

Filament Winding and Composite Fabrication Requiring Extended Processing Windows

The combination of low viscosity (30-80 cPs range) and long pot life (>24 hours) makes MTHPA-based formulations ideal for filament winding of fiberglass-reinforced pipes, pressure vessels, and wind turbine blades [2]. The extended working time allows complete fiber impregnation before cure initiation, while the moderate Tg range (THPA: 184°C onset; modified MTHPA: 135-150°C) [4][5] provides sufficient thermal resistance for most industrial composite applications without the brittleness associated with higher-Tg HHPA systems. The lower exotherm of anhydride cure compared to amine systems reduces the risk of thermal runaway in thick composite sections .

Heat-Resistant Toughened Epoxy Formulations for Structural Applications

Modified MTHPA formulations incorporating heat-resistant anhydrides and flexibilizers at specified ratios yield cured epoxies with Tg of 135-150°C and impact strength of 16-25 kJ/m² [5]. This balanced thermal-mechanical profile is particularly valuable for structural adhesives, tooling resins, and composite matrices where both elevated temperature performance and resistance to impact damage are required. The modification protocol provides a predictable pathway for tailoring properties without compromising the inherent processing advantages of liquid MTHPA hardeners.

Research-Grade Isomerization Studies and Catalyst Development

3-MTHPA serves as a defined substrate for fundamental studies of isomerization mechanisms and catalyst optimization. The compound's distinct ¹H-NMR signature enables precise quantitative analysis of isomer distribution [6]. Recent work demonstrates that acid- and base-modified γ-Al₂O₃ catalysts can achieve controlled isomerization of 3-MTHPA at 165°C (acid) or 150°C (base) with 3-hour reaction times [6]. The ability to quantify dimer impurity levels (<1.6 wt% benchmark) [3] provides a quality metric for evaluating new catalytic processes and assessing commercial material purity in research settings.

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